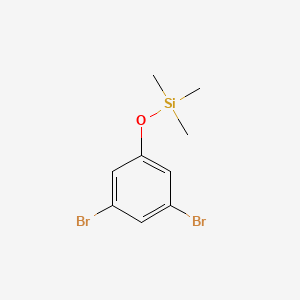
3,5-Dibromophenoxytrimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromophenoxytrimethylsilane is a chemical compound with the molecular formula C9H12Br2OSi . It has a molecular weight of 324.09 and is a liquid in its physical form . The compound is also known by its IUPAC name, (3,5-dibromophenoxy)trimethylsilane .
Molecular Structure Analysis
The molecular structure of this compound is based on the combination of a 3,5-dibromophenol group and a trimethylsilane group . The presence of bromine atoms on the phenol group and the trimethylsilane group contributes to the unique properties of this compound .Wissenschaftliche Forschungsanwendungen
Surface Functionalization and Stability
Aminosilanes are commonly used to functionalize silica surfaces, addressing the challenge of surface functionality loss due to siloxane bond hydrolysis, especially in aqueous media. Research by Smith and Chen (2008) on the hydrolytic stability of aminosilane-derived layers suggests strategies to minimize the amine-catalyzed detachment of functional layers, potentially relevant to the stability and durability of materials functionalized with 3,5-Dibromophenoxytrimethylsilane (Smith & Chen, 2008).
Block Copolymer Synthesis
The controlled synthesis of block copolymers, as demonstrated by Ohshimizu and Ueda (2008), involves the nickel-catalyzed coupling polymerization of bromoalkylthiophene derivatives. Such methodologies could be applicable to the synthesis of polymers incorporating this compound, facilitating the creation of novel materials with specific optical, electronic, or mechanical properties (Ohshimizu & Ueda, 2008).
Host Materials for OLEDs
In the field of organic electronics, specifically organic light-emitting diodes (OLEDs), the design of high-performance host materials is crucial. Research comparing different host materials for phosphorescent blue dopants in OLEDs might parallel the utilization of this compound in designing new materials for enhanced device performance (Wu et al., 2007).
Organic Light-Emitting Diodes (OLEDs) Application
The development of dithienosilole (DTS) derivatives for OLEDs highlights the role of silicon-containing compounds in improving the thermal stability and photoluminescence properties of light-emitting materials. This research could indicate potential applications of this compound in the synthesis of materials for optoelectronic devices (Jung et al., 2010).
Adsorption Properties and Material Functionalization
The modification of mesoporous silica with organosilanes for adsorption applications, as studied by Diao et al. (2017), could relate to the functionalization of surfaces or materials with this compound for enhanced adsorption properties, particularly in environmental and separation technologies (Diao et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,5-dibromophenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHKFJZPMCOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856766-98-8 |
Source


|
| Record name | 3,5-dibromophenoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


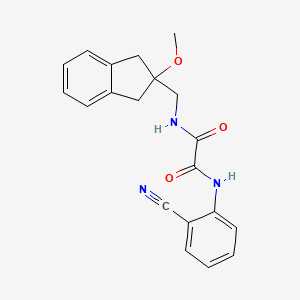
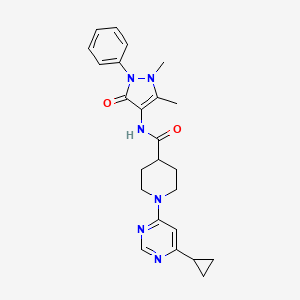

![N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2765687.png)
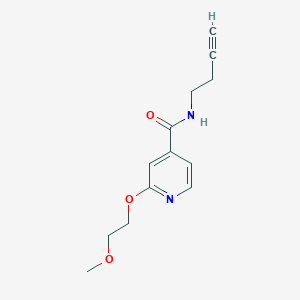
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765691.png)
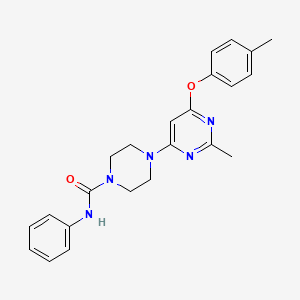

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765698.png)
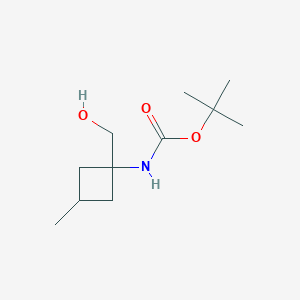
![3-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2765703.png)
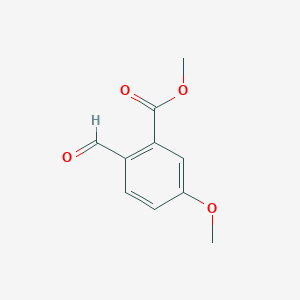
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2765705.png)